N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core, a pyrrole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Thiophene Moiety: The thiophene group is often introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrrole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or acylated derivatives depending on the reagents used.
Scientific Research Applications
N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Material Science: Functions as a charge carrier in organic semiconductors, facilitating electron or hole transport.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole.
Pyrrole Derivatives: Compounds containing a pyrrole ring, like pyrrole-2-carboxylic acid.
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.
Properties
Molecular Formula |
C19H16N4O2S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C19H16N4O2S2/c24-17(20-11-14-4-3-9-26-14)12-21-18(25)13-5-6-15-16(10-13)27-19(22-15)23-7-1-2-8-23/h1-10H,11-12H2,(H,20,24)(H,21,25) |
InChI Key |
BKEFEHUMAJGRQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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